2-(1,3-噻唑-2-基)乙硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

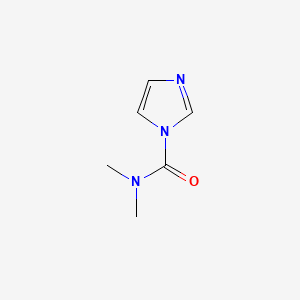

“2-(1,3-thiazol-2-yl)ethanethioamide” is a chemical compound with the molecular formula C5H6N2S2 . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of thiazole derivatives has been reported in various studies . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “2-(1,3-thiazol-2-yl)ethanethioamide” can be analyzed based on its molecular formula C5H6N2S2 . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole derivatives have been used in various chemical reactions . For instance, they have been used as thionating agents to form thioethers upon reaction with α-bromoketones .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,3-thiazol-2-yl)ethanethioamide” include a molecular weight of 174.25 . It is a solid compound with a melting point greater than 300°C .科学研究应用

Antimicrobial Activity

Thiazole derivatives, including 2-(1,3-thiazol-2-yl)ethanethioamide, have been found to exhibit antimicrobial properties . For example, sulfazole, a thiazole derivative, is known for its antimicrobial activity .

Antiretroviral Activity

Thiazole derivatives are also used in antiretroviral drugs. Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

Antifungal Activity

Thiazole-based compounds have been synthesized and screened for their antifungal activity . This suggests that 2-(1,3-thiazol-2-yl)ethanethioamide could potentially be used in the development of antifungal drugs.

Anticancer Activity

Thiazole derivatives have been found to exhibit anticancer properties. For instance, tiazofurin, a thiazole derivative, is used in cancer treatment .

Anti-Alzheimer Activity

Thiazole derivatives have been found to exhibit anti-Alzheimer properties . This suggests that 2-(1,3-thiazol-2-yl)ethanethioamide could potentially be used in the development of drugs for Alzheimer’s disease.

Antihypertensive Activity

Thiazole derivatives have been found to exhibit antihypertensive properties . This suggests that 2-(1,3-thiazol-2-yl)ethanethioamide could potentially be used in the development of drugs for hypertension.

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant properties . This suggests that 2-(1,3-thiazol-2-yl)ethanethioamide could potentially be used in the development of antioxidant drugs.

Hepatoprotective Activity

Thiazole derivatives have been found to exhibit hepatoprotective properties . This suggests that 2-(1,3-thiazol-2-yl)ethanethioamide could potentially be used in the development of drugs for liver protection.

未来方向

作用机制

Target of Action

Similar compounds have been shown to exhibit anti-inflammatory properties , suggesting that they may target enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes .

Mode of Action

These enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby mitigating inflammation .

Biochemical Pathways

The biochemical pathways affected by 2-(1,3-thiazol-2-yl)ethanethioamide are likely related to the inflammatory response, given the anti-inflammatory properties of similar compounds . Specifically, the compound may interfere with the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators .

Result of Action

Based on the anti-inflammatory properties of related compounds , it can be inferred that the compound may reduce inflammation at the molecular and cellular levels by inhibiting the production of inflammatory mediators.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,3-thiazol-2-yl)ethanethioamide involves the reaction of 2-bromoethanethiol with 2-amino-1,3-thiazole.", "Starting Materials": [ "2-bromoethanethiol", "2-amino-1,3-thiazole" ], "Reaction": [ "Step 1: Dissolve 2-bromoethanethiol in anhydrous DMF.", "Step 2: Add 2-amino-1,3-thiazole to the DMF solution.", "Step 3: Heat the reaction mixture at 80°C for 12 hours.", "Step 4: Cool the reaction mixture to room temperature and pour it into water.", "Step 5: Extract the product with ethyl acetate.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a suitable solvent system." ] } | |

CAS 编号 |

914208-27-8 |

产品名称 |

2-(1,3-thiazol-2-yl)ethanethioamide |

分子式 |

C5H6N2S2 |

分子量 |

158.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。